

# Comparative Analysis of CBP-1008 and Mirvetuximab Soravtansine in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Ricorfotide Vedotin |           |
| Cat. No.:            | B15603417           | Get Quote |

A detailed examination of two targeted therapies for solid tumors, focusing on their distinct mechanisms of action, clinical efficacy, and safety profiles as evidenced by preclinical and clinical trial data.

This guide provides a comprehensive comparison of CBP-1008 and mirvetuximab soravtansine, two antibody-drug conjugates (ADCs) that have emerged as significant therapeutic agents in the landscape of targeted cancer therapy. While both drugs leverage the principle of delivering a cytotoxic payload to tumor cells expressing specific surface antigens, they differ in their targeting strategy, payload, and stage of clinical development. This analysis is intended for researchers, scientists, and drug development professionals, offering a structured overview of the available data to inform future research and clinical perspectives.

# Mechanism of Action: A Tale of Two Targeting Strategies

Mirvetuximab soravtansine is an ADC that targets the Folate Receptor Alpha (FR $\alpha$ ), a protein overexpressed in several epithelial tumors, including ovarian cancer, with limited expression in normal tissues.[1][2] The ADC consists of a humanized anti-FR $\alpha$  monoclonal antibody, a cleavable linker, and the maytansinoid derivative DM4, a potent microtubule-disrupting agent. [3][4] Upon binding to FR $\alpha$ , the complex is internalized via endocytosis. Inside the cell, the linker is cleaved, releasing the DM4 payload, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][5]



CBP-1008, on the other hand, is a first-in-class bi-specific ligand-drug conjugate (LDC) that simultaneously targets two distinct proteins: FR $\alpha$  and Transient Receptor Potential Cation Channel Subfamily V Member 6 (TRPV6).[6][7] Both FR $\alpha$  and TRPV6 are overexpressed in various solid tumors.[6][8] This dual-targeting approach is designed to enhance tumor cell internalization and cytotoxicity. CBP-1008 is conjugated to monomethyl auristatin E (MMAE), another potent microtubule inhibitor, as its cytotoxic payload.[6] The proposed mechanism suggests that the co-engagement of FR $\alpha$  and TRPV6 may lead to more efficient delivery of MMAE to the tumor cells, resulting in G2/M phase arrest and apoptosis.[6]

## Signaling Pathway and Mechanism of Action of Mirvetuximab Soravtansine





Click to download full resolution via product page

Caption: Mechanism of action of mirvetuximab soravtansine.



## **Signaling Pathway and Mechanism of Action of CBP- 1008**



Click to download full resolution via product page

Caption: Proposed mechanism of action of CBP-1008.





### **Clinical Development and Efficacy**

Mirvetuximab soravtansine has undergone extensive clinical evaluation and received accelerated approval from the US FDA for the treatment of adult patients with FR $\alpha$ -positive, platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer who have received one to three prior systemic treatment regimens.[9] This approval was based on the results of the pivotal SORAYA trial.

CBP-1008 is in an earlier stage of clinical development, with data available from a Phase I/Ia/Ib study (NCT04740398).[3][4][10] This trial has provided initial safety, tolerability, and preliminary efficacy data in patients with advanced solid tumors.[4][10] A Phase III clinical trial for CBP-1008 in patients with epithelial platinum-resistant ovarian cancer has been approved in China. [11]

### **Clinical Trial Efficacy Data**



| Feature                                   | Mirvetuximab<br>Soravtansine (SORAYA<br>Trial)                                                                    | CBP-1008 (Phase la/lb Trial<br>- PROC Cohort)                                                                            |
|-------------------------------------------|-------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Trial Phase                               | Phase II, Single-Arm                                                                                              | Phase la/lb, Dose Escalation and Expansion                                                                               |
| Patient Population                        | Platinum-resistant ovarian cancer (PROC) with high FRα expression, 1-3 prior therapies, including bevacizumab.[1] | Platinum-resistant ovarian cancer (PROC).[12]                                                                            |
| Number of Patients                        | 105 evaluable for efficacy.[1]                                                                                    | 82 evaluable for efficacy at doses ≥0.15mg/kg.[12]                                                                       |
| Objective Response Rate<br>(ORR)          | 32.4% (95% CI, 23.6 to 42.2).<br>[1]                                                                              | 25.6% in all PROC patients at ≥0.15mg/kg.[12] 32.4% in PROC patients with FRα expression ≥25% and ≤3 prior regimens.[12] |
| Complete Response (CR)                    | 5 patients.[1]                                                                                                    | Not explicitly reported in the abstract.                                                                                 |
| Partial Response (PR)                     | 29 patients.[1]                                                                                                   | 21 patients in the overall PROC cohort.[12]                                                                              |
| Disease Control Rate (DCR)                | 51.4% (CR + PR + stable disease ≥ 12 weeks).[1]                                                                   | 62.2%.[12]                                                                                                               |
| Median Duration of Response (DOR)         | 6.9 months (95% CI, 5.6 to 9.7).[1]                                                                               | Not reported in the abstract.                                                                                            |
| Median Progression-Free<br>Survival (PFS) | 4.3 months (investigator assessed).[1]                                                                            | 3.7 months (95% CI: 2.7-5.1). [12]                                                                                       |

## **Safety and Tolerability**

The safety profiles of mirvetuximab soravtansine and CBP-1008 show some overlap due to their shared mechanism of microtubule inhibition, but also key differences.



**Common Treatment-Related Adverse Events (TRAEs)** 

| Adverse Event (All Grades) | Mirvetuximab<br>Soravtansine (SORAYA<br>Trial)                                                 | CBP-1008 (Phase la/lb<br>Trial)                           |
|----------------------------|------------------------------------------------------------------------------------------------|-----------------------------------------------------------|
| Blurred Vision             | 41%.[1]                                                                                        | Not reported as a common AE in the provided abstract.     |
| Keratopathy                | 29%.[1]                                                                                        | Not reported as a common AE in the provided abstract.[11] |
| Nausea                     | 29%.[1]                                                                                        | ≥50% (grouped with other common AEs).[10]                 |
| Neutropenia                | 13%.[1]                                                                                        | ≥50% (grouped with other common AEs).[10]                 |
| AST/ALT Increase           | Not explicitly reported in top-<br>line data, but AST/ALT<br>elevations have been<br>observed. | ≥50% (grouped with other common AEs).[10]                 |
| Pyrexia (Fever)            | Not a prominent reported AE.                                                                   | ≥50% (grouped with other common AEs).[10]                 |
| WBC Decreased              | Not explicitly reported in top-<br>line data.                                                  | ≥50% (grouped with other common AEs).[10]                 |

### **Grade 3-4 Treatment-Related Adverse Events**



| Adverse Event (Grade 3-4) | Mirvetuximab<br>Soravtansine (SORAYA<br>Trial) | CBP-1008 (Phase la/lb<br>Trial) |
|---------------------------|------------------------------------------------|---------------------------------|
| Keratopathy               | 9%.[1]                                         | Not reported.                   |
| Blurred Vision            | 6%.[1]                                         | Not reported.                   |
| Neutropenia               | 2%.[1]                                         | 49%.[10]                        |
| WBC Decreased             | Not explicitly reported.                       | 26.8%.[10]                      |
| AST Increased             | Not explicitly reported.                       | 5.9%.[10]                       |
| ALT Increased             | Not explicitly reported.                       | 5.9%.[10]                       |
| Anemia                    | 1%.[1]                                         | 5.4%.[10]                       |

Of note, ocular toxicities such as blurred vision and keratopathy are well-documented and common with mirvetuximab soravtansine, though they are generally manageable with dose modifications and are reversible.[1][13] The preliminary data for CBP-1008 suggests a lower incidence of ocular toxicity and peripheral neuropathy, which are common with MMAE-containing ADCs.[11] However, higher rates of hematologic toxicities like neutropenia have been reported for CBP-1008 in its early-phase trial.[10]

## **Experimental Protocols**

Detailed, step-by-step experimental protocols for the preclinical and clinical studies are proprietary and not fully available in the public domain. However, the general methodologies can be summarized from the available literature.

## Mirvetuximab Soravtansine Clinical Trial Methodology (SORAYA - NCT04296890)

- Study Design: A single-arm, phase II study.[1]
- Patient Population: Patients with platinum-resistant epithelial ovarian, primary peritoneal, or fallopian tube cancer with high FRα expression (≥75% of viable tumor cells with ≥2+ staining



intensity via Ventana FOLR1 assay). Patients had received one to three prior therapies, including bevacizumab.[1]

- Intervention: Mirvetuximab soravtansine 6 mg/kg administered intravenously once every 3 weeks.[14]
- Primary Endpoint: Confirmed objective response rate (ORR) by the investigator.[1]
- Key Secondary Endpoint: Duration of response (DOR).[1]
- Tumor Assessments: Performed every 6 weeks for the first 36 weeks and every 12 weeks thereafter.[14]

### **CBP-1008 Clinical Trial Methodology (NCT04740398)**

- Study Design: A first-in-human, multicenter, open-label, Phase Ia/Ib dose-escalation and expansion study.[3][4]
- Patient Population: Patients with advanced solid tumors who have failed multiple systemic treatment regimens. Expansion cohorts included platinum-resistant ovarian cancer (PROC), metastatic triple-negative breast cancer (TNBC), and other solid tumors.[4]
- Intervention: CBP-1008 administered as an intravenous infusion on Days 1 and 15 of a 28-day cycle (Q2W) at escalating doses (0.015, 0.03, 0.12, 0.15, 0.17, 0.18, 0.20 mg/kg).[10]
   [15]
- Primary Objectives: To determine safety, tolerability, and the maximum tolerated dose (MTD).
- Secondary Objectives: To evaluate pharmacokinetics and preliminary antitumor activity.[3]

## **Experimental Workflow for a Typical ADC Efficacy Study**





Click to download full resolution via product page

Caption: Generalized workflow of a clinical trial for an ADC.

#### Conclusion

Mirvetuximab soravtansine and CBP-1008 represent two distinct yet promising approaches to targeted cancer therapy. Mirvetuximab soravtansine is a well-characterized, FDA-approved ADC with proven efficacy and a manageable safety profile for a specific biomarker-selected



patient population in platinum-resistant ovarian cancer. Its development provides a benchmark for  $FR\alpha$ -targeted therapies.

CBP-1008, with its novel dual-targeting mechanism, is in an earlier phase of clinical development but has shown encouraging preliminary antitumor activity in a broader range of solid tumors, potentially including those with lower FR $\alpha$  expression.[10][11] The distinct safety profile, with potentially lower rates of ocular and neurotoxicity but higher hematologic toxicity compared to mirvetuximab soravtansine, warrants further investigation in larger, controlled trials.

Direct comparison of these two agents is challenging due to the differences in their developmental stages, trial designs, and patient populations. Future head-to-head studies or comparative real-world evidence will be necessary to definitively establish the relative efficacy and safety of these two innovative therapies. The ongoing and future clinical development of CBP-1008 will be critical in defining its role in the therapeutic armamentarium against solid tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. Portico [access.portico.org]
- 3. coherentbio.com [coherentbio.com]
- 4. ASCO American Society of Clinical Oncology [asco.org]
- 5. Feasibility of Trastuzumab-Deruxtecan in the Treatment of Ovarian Cancer: A Systematic Review | MDPI [mdpi.com]
- 6. Clinical Trials CBP [coherentbio.com]
- 7. kuickresearch.com [kuickresearch.com]
- 8. vjoncology.com [vjoncology.com]



- 9. ajmc.com [ajmc.com]
- 10. ascopubs.org [ascopubs.org]
- 11. biospace.com [biospace.com]
- 12. ascopubs.org [ascopubs.org]
- 13. onclive.com [onclive.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. s3.amazonaws.com [s3.amazonaws.com]
- To cite this document: BenchChem. [Comparative Analysis of CBP-1008 and Mirvetuximab Soravtansine in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603417#comparative-analysis-of-cbp-1008-and-mirvetuximab-soravtansine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com